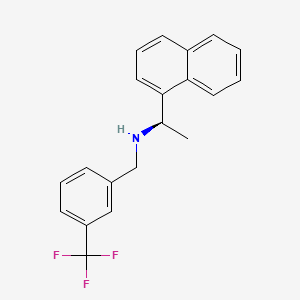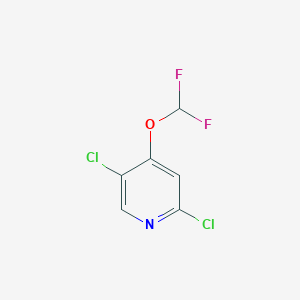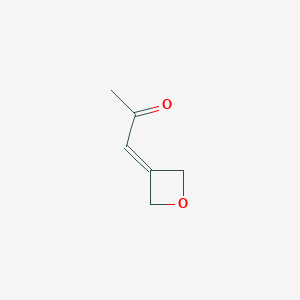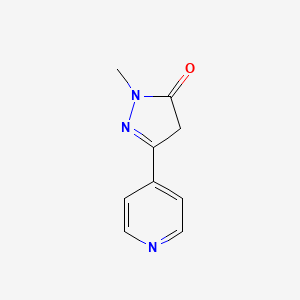
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPDP or MDP and is a derivative of pyrazolone.
Aplicaciones Científicas De Investigación
Proton Transfer Studies
- Photoinduced Tautomerization : 1-Methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one and its derivatives exhibit photoinduced tautomerization, including excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT) in nonpolar media (Vetokhina et al., 2012).
Synthesis and Structural Analysis
- Crystal Structure and Computational Study : This compound has been utilized in the synthesis and crystal structure studies of new pyrazole derivatives, offering insights into molecular structures and tautomeric forms (Shen et al., 2012).
Chemical Synthesis Techniques
- Ultrasound-Promoted Synthesis : The compound has been used in ultrasound-promoted regioselective synthesis of polycyclic pyrazolines, highlighting efficient and rapid synthetic methods (Nikpassand et al., 2010).
Antimicrobial and Anticancer Research
- Antimycobacterial Activity : Derivatives of this compound have shown antimycobacterial activity against strains of Mycobacterium tuberculosis (Mamolo et al., 2001).
- Anticancer and Antimicrobial Agents : Pyrazoline derivatives containing this compound have been evaluated for anticancer and antimicrobial activities, showing promise in biological applications (Katariya et al., 2021).
Material Science Applications
- Electroluminescence in OLEDs : Derivatives of this compound have been used in the development of organic light-emitting diodes (OLEDs), particularly in enhancing electroluminescence efficiency (Su et al., 2021).
Corrosion Inhibition
- Acidic Corrosion of Steel : Pyridine-pyrazole type compounds, including derivatives of this compound, have been studied for their potential as corrosion inhibitors in steel (Tebbj et al., 2005).
Mecanismo De Acción
Target of action
Pyrazoline derivatives, which include the “1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of action
The interaction of pyrazoline derivatives with their targets often results in changes to the target’s function, which can lead to various biological effects . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyrazoline derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, they might inhibit or activate enzymes, modulate receptor signaling, or interfere with cellular processes.
Result of action
The molecular and cellular effects of pyrazoline derivatives can include changes in cell signaling, enzyme activity, gene expression, and more . The specific effects would depend on the compound’s targets and mode of action.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazoline derivatives . These factors can affect the compound’s absorption, distribution, metabolism, excretion, and interaction with its targets.
Análisis Bioquímico
Biochemical Properties
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also interacts with proteins involved in cellular signaling, modulating their function and affecting downstream processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues, affecting its biological activity. For instance, the compound can be transported across cell membranes by specific transporters, facilitating its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action .
Propiedades
IUPAC Name |
2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFZTRTGUWWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




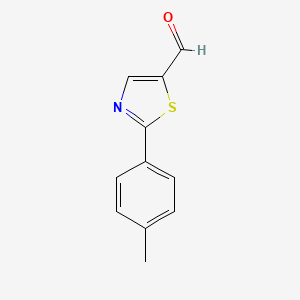
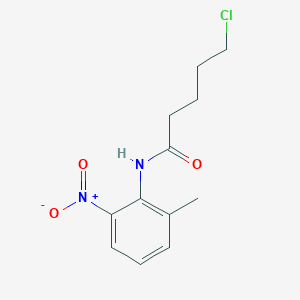
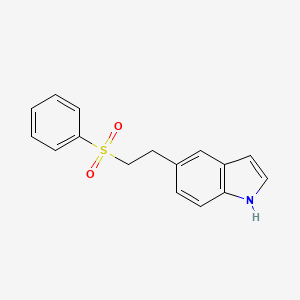
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)

